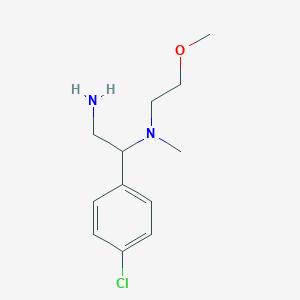

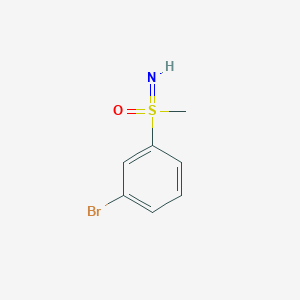

![molecular formula C19H18N2O4 B2493114 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 2034565-07-4](/img/structure/B2493114.png)

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide” is a compound that belongs to the class of oxamides . Oxamides are organic compounds with the formula (CONH2)2 . They are white crystalline solids that are soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .

Synthesis Analysis

The synthesis of oxamides can be achieved by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex . This process is sustainable and can also be reversed using the same catalyst . Another method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride followed by treatment with amines .Chemical Reactions Analysis

Oxamides can undergo various chemical reactions. For instance, they can dehydrate above 350°C, releasing cyanogen . Oxamide derivatives can form self-assembled monolayers consisting of a hydrogen-bonded network .Physical And Chemical Properties Analysis

Oxamides, in general, are white crystalline solids that are soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . They have a density of 1.667 g/cm3 .Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or altering the structure or function of proteins .

Result of Action

The molecular and cellular effects of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide’s action are currently unknown

properties

IUPAC Name |

N'-(4-ethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-13-5-7-14(8-6-13)21-19(23)18(22)20-12-15-9-10-17(25-15)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDGUBOJADNIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)

![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)

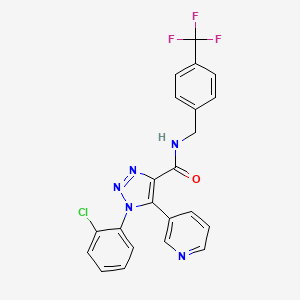

![7-(4-Chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2493035.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2493038.png)

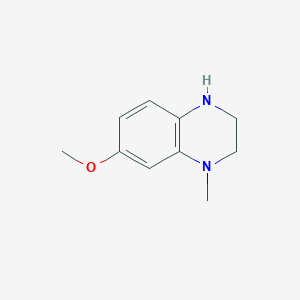

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)

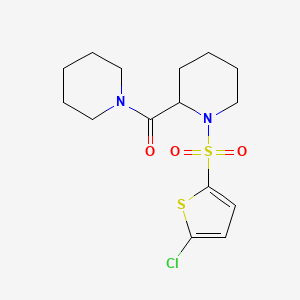

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)

![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)

![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)